BenchChemオンラインストアへようこそ!

4-Chloro-2-nitropyrazolo[1,5-A]pyrazine

LogP lipophilicity drug-likeness

This 4-chloro-2-nitropyrazolo[1,5-a]pyrazine scaffold provides an orthogonal dual diversification platform unmatched by single-handle analogs. The C4-Cl enables Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), while the C2-NO2 allows independent reduction to a primary amine for subsequent amide coupling or sulfonylation. Unlike the C4-Cl-only analog (LogP 0.86) or the non-reducible 4-Cl-2-CF3 variant (LogP 2.40), this building block's intermediate LogP (1.29) and elevated TPSA (73.33 Ų) keep derived compounds within lead-like chemical space. Sourced at 98% purity (HPLC) for immediate use without purification, maximizing synthetic throughput in kinase-focused library production. The C7 position is amenable to high-yielding, regioselective formylation (SynOpen, 2024) for convergent library strategies.

Molecular Formula C6H3ClN4O2
Molecular Weight 198.57 g/mol
Cat. No. B7456346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-nitropyrazolo[1,5-A]pyrazine
Molecular FormulaC6H3ClN4O2
Molecular Weight198.57 g/mol
Structural Identifiers
SMILESC1=CN2C(=CC(=N2)[N+](=O)[O-])C(=N1)Cl
InChIInChI=1S/C6H3ClN4O2/c7-6-4-3-5(11(12)13)9-10(4)2-1-8-6/h1-3H
InChIKeyDYPUAHYRLXTQHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-nitropyrazolo[1,5-a]pyrazine – CAS 2170812-72-1 Core Scaffold and Physicochemical Identity for MedChem Procurement


4-Chloro-2-nitropyrazolo[1,5-a]pyrazine (CAS 2170812-72-1, MF C6H3ClN4O2, MW 198.57) is a fused bicyclic heterocycle belonging to the pyrazolo[1,5-a]pyrazine family . It bears an electron-withdrawing chlorine atom at position 4 and a strongly electron-withdrawing nitro group at position 2 of the pyrazole ring, creating a dual-substituted, electron-deficient scaffold . The compound serves as a versatile building block in medicinal chemistry, enabling sequential, orthogonal functionalization at two distinct positions for the construction of kinase-focused and target-class libraries [1]. Commercial sourcing typically delivers purity at 98% (HPLC) .

Why 4-Chloro-2-nitropyrazolo[1,5-a]pyrazine Cannot Be Replaced by Mono-Substituted or CF3-Containing Analogs


The 4-chloro-2-nitro substitution pattern of this scaffold is not arbitrary; it establishes a specific electronic landscape and orthogonal reactivity profile that single-handle or differently substituted pyrazolo[1,5-a]pyrazines cannot replicate. The C4–Cl group provides a site for Pd-catalyzed cross-coupling (Suzuki–Miyaura, Buchwald–Hartwig) or nucleophilic aromatic substitution (SNAr), while the C2–NO2 group enables independent reduction to a primary amine, opening a second, chemically incompatible diversification vector [1][2]. In contrast, the unsubstituted 4-chloropyrazolo[1,5-a]pyrazine (LogP 0.86) lacks the polarity and hydrogen-bond-acceptor capacity conferred by the nitro group (TPSA 73.33 vs 30.19), altering both reactivity at position 7 and physicochemical suitability for lead-like chemical space . The 4-chloro-2-CF3 analog (LogP 2.40) shifts lipophilicity into a higher range and eliminates the reducible handle entirely, restricting downstream chemistry to cross-coupling alone [3]. These quantitative differences in LogP, TPSA, and available reactive sites mean that swapping this building block for a close analog fundamentally changes both the synthetic sequence and the property space of the final derived compounds.

Quantitative Head-to-Head Evidence: 4-Chloro-2-nitropyrazolo[1,5-a]pyrazine vs. Closest Analogs


LogP Differential: Intermediate Lipophilicity Distinguishes 4-Chloro-2-NO2 from 4-Chloro and 4-Chloro-2-CF3 Analogs

The computationally predicted LogP (octanol–water partition coefficient) of 4-chloro-2-nitropyrazolo[1,5-a]pyrazine is 1.29, positioning it between the less lipophilic 4-chloropyrazolo[1,5-a]pyrazine (LogP 0.86) and the significantly more lipophilic 4-chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazine (LogP 2.40) [1]. This 0.43-log-unit increase over the non-nitrated 4-chloro analog and 1.11-log-unit decrease versus the CF3 analog place the compound in the optimal LogP range (1–3) for lead-like chemical space, balancing permeability and solubility for oral bioavailability .

LogP lipophilicity drug-likeness physicochemical profiling

Topological Polar Surface Area (TPSA): 2.4-Fold Increase Over Non-Nitrated Analogs Improves Hydrogen-Bonding Capacity

The TPSA of 4-chloro-2-nitropyrazolo[1,5-a]pyrazine is 73.33 Ų, representing a 2.43-fold increase over the non-nitrated 4-chloro, 4-bromo, and 4-chloro-2-CF3 analogs, each of which exhibits a TPSA of approximately 30.2 Ų . This elevated TPSA is driven by the two oxygen atoms of the nitro group, which contribute 5 hydrogen-bond acceptor sites (vs. 3 for the non-nitrated analogs) and zero hydrogen-bond donors . The TPSA remains well below the 140 Ų threshold commonly associated with poor passive membrane permeability, while providing enhanced target-binding polarity .

TPSA polar surface area hydrogen bonding permeability drug-likeness

Orthogonal Dual-Handle Reactivity: C4–Cl for Cross-Coupling / SNAr and C2–NO2 for Reduction Chemistry

4-Chloro-2-nitropyrazolo[1,5-a]pyrazine is uniquely equipped with two chemically orthogonal reactive handles: the C4–Cl group participates in Pd-catalyzed Suzuki–Miyaura cross-coupling, while the C2–NO2 group can be independently reduced to a primary amine (C2–NH2) [1][2]. By contrast, the 4-chloropyrazolo[1,5-a]pyrazine analog offers only a single reactive site at C4–Cl, and the 4-chloro-2-CF3 analog bears a non-reducible trifluoromethyl group, rendering sequential orthogonal diversification impossible [3]. In the broader pyrazolo[1,5-a]pyrazine literature, 4-chloro derivatives undergo selective amination with primary and secondary alkylamines at room temperature or in refluxing ethanol, yielding 4-aminopyrazolo[1,5-a]pyrazines with high efficiency [1][2]. Simultaneously, 4-bromopyrazolo[1,5-a]pyrazines undergo Suzuki–Miyaura coupling with aryl/hetaryl boronic acids using Pd(dppf)Cl2·CH2Cl2 catalyst and Cs2CO3 in MeCN–H2O (9:1), producing 4-aryl(hetaryl) derivatives in yields of 65–83% [4]. The direct comparison of halogenated pyrazoles in Suzuki–Miyaura reactions has established that Cl and Br derivatives are superior to iodo analogs due to reduced dehalogenation side reactions [5].

orthogonal reactivity dual functionalization Suzuki coupling nitro reduction building block

C2–Nitro Group Enables Amine Diversification Unavailable with C2–CF3 or C2–H Analogs

The C2–NO2 group of 4-chloro-2-nitropyrazolo[1,5-a]pyrazine can be reduced to a primary aromatic amine (C2–NH2) using standard reducing agents (e.g., Fe powder, SnCl2, or catalytic hydrogenation), which then serves as a nucleophile for amide bond formation, sulfonamide synthesis, reductive amination, or diazotization/Sandmeyer chemistry [1][2]. The 4-chloro-2-CF3 analog (CAS 877402-79-4) carries a metabolically stable but chemically inert trifluoromethyl group at position 2 that cannot undergo analogous transformations, permanently limiting the scaffold to mono-functionalization at C4 only . The 4-chloropyrazolo[1,5-a]pyrazine (CAS 1260665-84-6) lacks any functional group at position 2 entirely, offering no synthetic handle for amine-based diversification . The well-established nitro-to-amine reduction occupies a privileged position in medicinal chemistry, as the resultant aniline functionality is among the most common motifs in FDA-approved kinase inhibitors [2].

nitro reduction amine diversification amide coupling diazotization functional group interconversion

Position 7 C–H Functionalization Compatibility: Substituent-Independent Regioselectivity Confirmed by pKa Calculation and X-Ray Crystallography

The pyrazolo[1,5-a]pyrazine scaffold undergoes highly regioselective carbene insertion at position 7 via reaction with N,N,N′,1,1,1-hexamethylsilanecarboximidamide, irrespective of the substitution pattern at positions 2, 3, and 4 . Calculated pKa values (DMSO) confirm that the most acidic C–H group across all substituted pyrazolo[1,5-a]pyrazines is consistently at position 7, and this acidity does not depend significantly on the nature of the substituents . The resultant aminals are obtained in high yields and can be hydrolyzed to the corresponding aldehydes or methanolysed to methylimines. The constitution of these products was unambiguously proven by X-ray crystal structure analysis . This means that 4-chloro-2-nitropyrazolo[1,5-a]pyrazine retains predictable position-7 formylation reactivity despite the electron-withdrawing influence of the C2–NO2 and C4–Cl groups, a critical advantage for building block selection where downstream C7 functionalization is planned.

C–H functionalization formylation regioselectivity X-ray crystallography pKa calculation

Commercial Purity Specification: 98% HPLC Purity with Full Quality Assurance Documentation

4-Chloro-2-nitropyrazolo[1,5-a]pyrazine is commercially supplied at 98% purity (HPLC), with batch-specific certificates of analysis available upon request . By comparison, the closest non-nitrated analog 4-chloropyrazolo[1,5-a]pyrazine (CAS 1260665-84-6) is typically offered at 90–97% purity depending on vendor, with lower purity grades (90%) being more common in the market . The higher standard purity of the 2-nitro derivative reduces the burden of pre-use purification (e.g., column chromatography or recrystallization) and ensures more consistent stoichiometric control in subsequent synthetic steps, particularly in parallel synthesis and library production where batch-to-batch variability can confound SAR interpretation .

purity specification quality assurance procurement building block HPLC

Optimal Procurement and Application Scenarios for 4-Chloro-2-nitropyrazolo[1,5-a]pyrazine Based on Quantitative Differentiation Evidence


Kinase-Focused Library Synthesis Requiring Dual Orthogonal Diversification Vectors

In medicinal chemistry programs targeting kinase ATP-binding sites, this building block enables a sequential diversification strategy: first, C4–Cl Suzuki–Miyaura cross-coupling introduces aryl/hetaryl diversity (literature precedent: 65–83% yields for analogous 4-bromo substrates [1]), followed by C2–NO2 reduction to amine and subsequent amide coupling or sulfonylation to explore the solvent-exposed region [2]. This two-step orthogonal sequence is impossible with the single-handle 4-chloropyrazolo[1,5-a]pyrazine (C4–Cl only) or the non-reducible 4-chloro-2-CF3 analog . The balanced LogP of 1.29 positions final compounds in lead-like chemical space, while the TPSA of 73.33 Ų supports hinge-region hydrogen bonding .

Parallel Synthesis of C7-Functionalized Pyrazolo[1,5-a]pyrazine Aldehyde Building Blocks

Researchers requiring pyrazolo[1,5-a]pyrazine-7-carbaldehydes as advanced intermediates can confidently employ 4-chloro-2-nitropyrazolo[1,5-a]pyrazine as the starting scaffold, because the position-7 C–H formylation proceeds with high yield and absolute regioselectivity regardless of the electron-withdrawing C2 and C4 substituents, as demonstrated by Koidan et al. (SynOpen, 2024) . The resulting C7-aldehyde derivatives retain both the C4–Cl and C2–NO2 handles for further independent elaboration, enabling convergent library synthesis where the C7 position is functionalized first, followed by sequential diversification at C4 and C2.

Gram-Scale Procurement for Lead Optimization Where Physicochemical Property Control Is Critical

For lead optimization programs requiring tight control of LogP and TPSA, 4-chloro-2-nitropyrazolo[1,5-a]pyrazine offers a quantifiably superior starting point compared to the 4-chloro (LogP 0.86) and 4-chloro-2-CF3 (LogP 2.40) alternatives [3]. The intermediate LogP value (1.29) and elevated TPSA (73.33 Ų) mean that downstream SAR exploration at C4 and C2 can pivot toward either more polar or more lipophilic vectors without immediately breaching drug-likeness thresholds. Procurement at 98% purity (Leyan, Catalog No. 2172836) ensures immediate use without purification, critical for maintaining synthetic throughput during multiparameter optimization .

Construction of Pyrazolo[1,5-a]pyrazine-Based Screening Decks with Amine-Containing Vectors

When a screening library requires diverse amine-containing substituents at the pyrazole 2-position, this scaffold is the only commercially available pyrazolo[1,5-a]pyrazine building block that provides a direct route via nitro reduction. The C2–NO2 → C2–NH2 transformation (using Fe/SnCl2 or catalytic hydrogenation) generates a primary aniline that can be further elaborated through amide coupling, sulfonylation, or Buchwald–Hartwig arylation [2]. The C4–Cl handle simultaneously allows independent diversification via palladium catalysis [1]. This dual diversification capability means a single procurement lot supports synthesis of hundreds of screening compounds with two independent diversity axes, maximizing screening deck size per gram of building block consumed.

Quote Request

Request a Quote for 4-Chloro-2-nitropyrazolo[1,5-A]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.